1-(1-Aminopropan-2-yl)-2,3-dimethylcyclobutan-1-ol
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Overview
Description
1-(1-Aminopropan-2-yl)-2,3-dimethylcyclobutan-1-ol is an organic compound with a unique structure that includes a cyclobutane ring substituted with an aminopropyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminopropan-2-yl)-2,3-dimethylcyclobutan-1-ol typically involves the reaction of 2,3-dimethylcyclobutanone with 1-aminopropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide, at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminopropan-2-yl)-2,3-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The aminopropyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines .
Scientific Research Applications
1-(1-Aminopropan-2-yl)-2,3-dimethylcyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a metabolite in certain pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminopropan-2-yl)-2,3-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes and receptors, leading to various biochemical effects. The compound may also influence cellular signaling pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the cyclobutane ring.
2-Amino-2-methylpropan-1-ol: Another amino alcohol with a different substitution pattern on the carbon chain.
Uniqueness
1-(1-Aminopropan-2-yl)-2,3-dimethylcyclobutan-1-ol is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-(1-aminopropan-2-yl)-2,3-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-6-4-9(11,8(6)3)7(2)5-10/h6-8,11H,4-5,10H2,1-3H3 |
InChI Key |
WWAQNQPOWJGHIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1C)(C(C)CN)O |
Origin of Product |
United States |
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